molecular formula C7H3F2NO4 B1307636 4,5-Difluoro-2-nitrobenzoic acid CAS No. 20372-63-8

4,5-Difluoro-2-nitrobenzoic acid

Cat. No. B1307636
CAS RN: 20372-63-8
M. Wt: 203.1 g/mol
InChI Key: HGGRAOYTQNFGGN-UHFFFAOYSA-N
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Patent
US07868022B2

Procedure details

To a solution of 3,4-difluoro-6-nitrobenzoic acid (3.05 g, 15 mmol) in THF (20 mL) was added BH3 THF (30 mL). The resulting mixture was stirred at room temperature for 2 h and then at 50° C. for 5 h. The resulting mixture was then cooled to room temperature, and methanol (20 mL) was added slowly. The resulting mixture was concentrated, and the residue was treated with methanol twice more, to yield a yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]([N+:12]([O-:14])=[O:13])=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].CO>C1COCC1>[F:11][C:10]1[C:2]([F:1])=[CH:3][C:4]([CH2:5][OH:6])=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C(=CC1F)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with methanol twice more
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC(=C(C=C1F)CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.